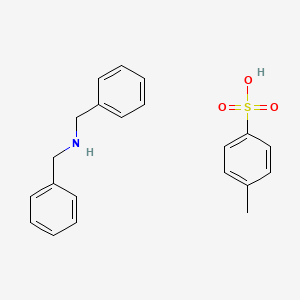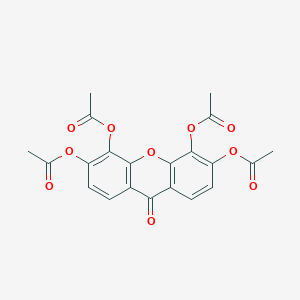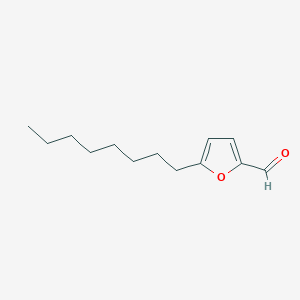
5-Octylfuran-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Octylfuran-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with an octyl group at the 5-position and an aldehyde group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octylfuran-2-carbaldehyde can be achieved through several methods. One common approach involves the formylation of 5-octylfuran using Vilsmeier-Haack conditions, which typically involve the reaction of the furan derivative with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . This method provides a straightforward route to introduce the aldehyde functionality at the 2-position of the furan ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for high yield and purity, as well as employing efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Octylfuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 5-Octylfuran-2-carboxylic acid.
Reduction: 5-Octylfuran-2-methanol.
Substitution: Various halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
5-Octylfuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of furan chemistry.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 5-Octylfuran-2-carbaldehyde depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modulating their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furfural (Furan-2-carbaldehyde): A simpler furan derivative with an aldehyde group at the 2-position, commonly used in the production of resins and as a solvent.
5-Methylfuran-2-carbaldehyde: Similar structure with a methyl group instead of an octyl group, used in flavor and fragrance industries.
5-Phenylfuran-2-carbaldehyde: Contains a phenyl group, used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
5-Octylfuran-2-carbaldehyde is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions play a crucial role, such as in the design of amphiphilic molecules or in drug delivery systems.
Propriétés
Numéro CAS |
116583-70-1 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
5-octylfuran-2-carbaldehyde |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-5-6-7-8-12-9-10-13(11-14)15-12/h9-11H,2-8H2,1H3 |
Clé InChI |
AHICPBUYXMIYFZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(O1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


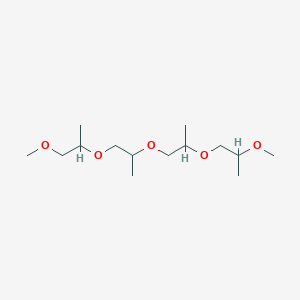
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14306880.png)
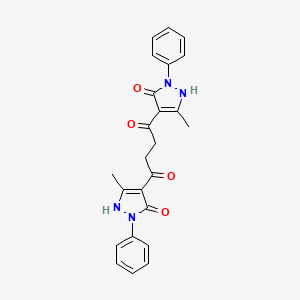
![2-Cyano-2-[(hexadecyloxy)imino]acetamide](/img/structure/B14306882.png)
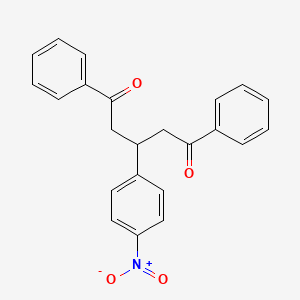

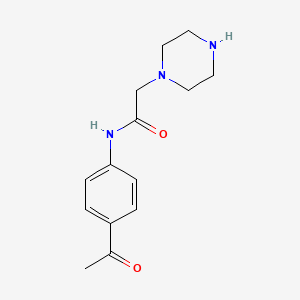
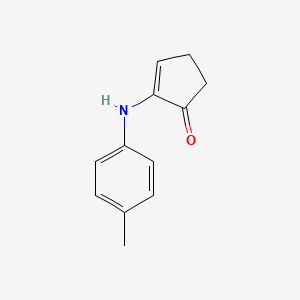
![(10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol](/img/structure/B14306901.png)
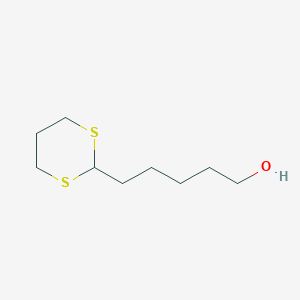
![Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, (R)-](/img/structure/B14306916.png)
![Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid](/img/structure/B14306925.png)
